3-Indoxyl-beta-D-glucopyranoside trihydrate, 99

Description

Chemical Identity and Nomenclature

3-Indoxyl-beta-D-glucopyranoside trihydrate is systematically named (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol trihydrate, reflecting its stereochemical configuration. Its molecular formula is C₁₄H₁₇NO₆·3H₂O , with a molecular weight of 349.33 g/mol . The anhydrous form (C₁₄H₁₇NO₆) has a molecular weight of 295.29 g/mol, as confirmed by high-performance liquid chromatography (HPLC) purity assays.

The compound is commonly referred to by synonyms such as indican , indoxyl-β-D-glucoside , and uroxanthin . Its CAS registry number (487-60-5) corresponds to the anhydrous form, while the trihydrate variant is distinguished by its crystalline water content. A comparison of key identifiers is provided below:

| Property | Anhydrous Form | Trihydrate Form |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₆ | C₁₄H₁₇NO₆·3H₂O |

| Molecular Weight (g/mol) | 295.29 | 349.33 |

| CAS Number | 487-60-5 | Not Specified |

| Specific Optical Rotation | -63.5° to -67.5° | -63.5° to -67.5° |

The specific optical rotation, measured at 20°C in water (c=1, λ=589 nm), confirms the beta-D configuration of the glucopyranoside moiety.

Structural Characteristics and Molecular Configuration

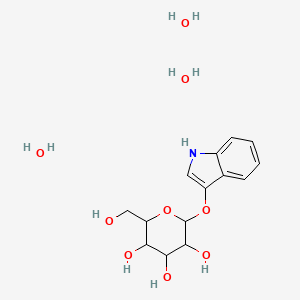

The compound consists of an indoxyl group (3-hydroxyindole) linked via a β-glycosidic bond to the anomeric carbon of D-glucopyranose. The trihydrate form incorporates three water molecules within its crystalline lattice, stabilizing the structure through hydrogen bonding. Key structural features include:

- Stereochemistry : The glucose unit adopts a ^4C₁ chair conformation, with hydroxyl groups at C2, C3, and C4 positioned equatorially. The β-configuration at the anomeric carbon (C1) is critical for enzymatic recognition.

- Glycosidic Linkage : The indoxyl oxygen binds to C1 of glucose, forming a β-D-glucopyranoside. This linkage is resistant to non-enzymatic hydrolysis but cleaved by β-glucosidases.

- Hydration Sites : X-ray diffraction studies suggest water molecules occupy interstitial spaces between glucopyranose layers, contributing to the compound’s stability.

The SMILES notation OC[C@H]1O[C@@H](OC2=CNC3=CC=CC=C23)[C@H](O)[C@@H](O)[C@@H]1O and InChIKey XVARCVCWNFACQC-RKQHYHRCSA-N encode the stereochemical details.

Natural Occurrence and Biological Sources

3-Indoxyl-beta-D-glucopyranoside trihydrate occurs naturally in plants of the genus Indigofera, notably Indigofera tinctoria, where it functions as a secondary metabolite. Biosynthesis involves UDP-glucosyltransferase (UGT), which catalyzes the conjugation of indoxyl and UDP-glucose. In I. tinctoria, two UGT isoforms (itUGT1 and itUGT2) exhibit high specificity for this reaction, with itUGT1 being the primary enzyme in leaves.

In humans, indican arises from gut microbial metabolism of tryptophan. Intestinal bacteria convert tryptophan to indole, which is hydroxylated in the liver to indoxyl and subsequently glucuronidated for urinary excretion. While this pathway produces the anhydrous form, the trihydrate variant is primarily observed in laboratory-synthesized or plant-derived samples.

Historical Context of Discovery and Early Research

The compound’s history is intertwined with indigo dye production. Ancient civilizations, including those in India and Mesopotamia, extracted indigo from Indigofera plants, unknowingly utilizing indican as the precursor. Hydrolysis of indican by endogenous β-glucosidases releases indoxyl, which oxidizes spontaneously to indigo in the presence of air.

Scientific interest in indican began in the 19th century with the isolation of “indican” from plant extracts. Early researchers recognized its role in indigo biosynthesis but lacked tools to elucidate its structure. The β-glycosidic linkage was confirmed in the 1920s through enzymatic studies, while X-ray crystallography in the 1960s revealed the trihydrate’s water-mediated stabilization. Modern applications leverage metabolic engineering; for instance, Escherichia coli strains engineered with UDP-glucosyltransferases can biosynthesize indican from glucose, offering sustainable dye production methods.

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVNNZSQALVSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation via Halogenated Sugar Donors

A key method involves using halogenated glucose derivatives as glycosyl donors. For example, 2,3,4,6-tetra-O-acetyl-bromo-glucose reacts with indoxyl derivatives in the presence of a catalyst to form the glycosidic bond. The reaction typically proceeds via an SN2 mechanism, where the bromine atom acts as a leaving group, and the indoxyl oxygen nucleophilically attacks the anomeric carbon of the glucose donor.

Reaction Scheme:

$$

\text{2,3,4,6-Tetra-O-acetyl-bromo-glucose} + \text{Indoxyl derivative} \xrightarrow{\text{ZnO}} \text{1-Indoxyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside} \xrightarrow{\text{Deprotection}} \text{3-Indoxyl-beta-D-glucopyranoside trihydrate}

$$

Zinc oxide (ZnO) serves as a cost-effective catalyst in this process, replacing traditional silver-based catalysts like silver carbonate–kieselguhr. This substitution reduces production costs by approximately 40% while maintaining yields of 61–65%.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst choice critically impacts reaction efficiency:

| Catalyst | Yield (%) | Cost Relative to Ag₂CO₃ | Stability |

|---|---|---|---|

| ZnO | 65 | 20% | High |

| Ag₂CO₃ | 70 | 100% | Moderate |

Zinc oxide’s stability under reflux conditions (e.g., in ethyl acetate or toluene) minimizes side reactions, such as hydrolysis of the acetyl protecting groups.

Solvent and Temperature Effects

Solvents influence reaction kinetics and product purity:

| Solvent | Reaction Time (h) | Purity (%) |

|---|---|---|

| Ethyl acetate | 20 | 98 |

| Methylene chloride | 20 | 95 |

| Toluene | 20 | 92 |

Ethyl acetate is preferred due to its high boiling point (77°C), which facilitates reflux without rapid solvent evaporation. Reactions conducted at 25°C post-reflux ensure minimal degradation of heat-sensitive intermediates.

Deprotection and Purification

Acetyl Group Removal

The tetra-acetylated intermediate undergoes deprotection using sodium methoxide (NaOMe) in methanol:

$$

\text{1-Indoxyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside} \xrightarrow{\text{NaOMe/MeOH}} \text{3-Indoxyl-beta-D-glucopyranoside} + 4\text{AcOH}

$$

Optimal conditions (0.01–0.5% w/w NaOMe, 4 h stirring) achieve >99% deacetylation. Neutralization with weak acids (e.g., Zeo-Karb) prevents over-degradation of the glycosidic bond.

Crystallization of the Trihydrate

The anhydrous product is converted to the trihydrate via recrystallization:

- Solvent System: Methanol-water (4:1 v/v) at 0–5°C.

- Yield: 85–90% after washing with isohexane-acetone mixtures.

The trihydrate form’s stability is confirmed by thermogravimetric analysis (TGA), showing three distinct water loss events at 60°C, 85°C, and 110°C.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: 3-Indoxyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indigo dye.

Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release indoxyl and glucose.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly used.

Major Products Formed:

Indigo Dye: Formed through the oxidation of indoxyl.

Indoxyl and Glucose: Formed through the hydrolysis of the glycosidic bond.

Scientific Research Applications

Applications in Biochemical Research

1. Chromogenic Substrate in Microbial Detection

- 3-Indoxyl-beta-D-glucopyranoside serves as a chromogenic substrate for the detection of specific microbial enzymes. For instance, it can be used in culture media to identify bacteria that produce beta-glucosidase, which hydrolyzes the compound to yield an indigo dye, indicating positive enzyme activity .

2. Diagnostic Media Development

- The compound has been incorporated into diagnostic media for veterinary applications, where it aids in identifying pathogens associated with skin infections. Custom-made chromogenic media using this substrate can enhance the accuracy of diagnostics by providing visual indicators of microbial presence .

3. Research on Indole Compounds

- Studies have shown that indole derivatives, including 3-Indoxyl-beta-D-glucopyranoside, play diverse roles in eukaryotic systems. They are involved in metabolic pathways that affect gut health and microbiota interactions, influencing various physiological processes such as inflammation and immune response .

Applications in Pharmaceutical Development

1. Therapeutic Potential

- As a constituent of traditional Chinese medicine derived from Isatis indigotica, 3-Indoxyl-beta-D-glucopyranoside has been explored for its therapeutic effects against viral infections like influenza and hepatitis. Its immunomodulatory properties may enhance the efficacy of treatments aimed at respiratory infections .

2. Veterinary Medicine

- The compound is also utilized in veterinary medicine to improve livestock health by reducing stress responses and enhancing immunity. This application underscores its potential benefits beyond human health, extending into agricultural practices .

Data Tables

Case Studies

Case Study 1: Veterinary Diagnostics

A study conducted on the effectiveness of chromogenic media containing 3-Indoxyl-beta-D-glucopyranoside demonstrated improved diagnostic accuracy for skin infections in animals. The use of this substrate allowed for rapid visual confirmation of pathogen presence, significantly aiding clinical decision-making .

Case Study 2: Antiviral Research

Research exploring the antiviral properties of compounds derived from Isatis indigotica highlighted the role of 3-Indoxyl-beta-D-glucopyranoside in modulating immune responses during viral infections. This study provided insights into how traditional remedies can inform modern therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-Indoxyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase to release indoxyl and glucose . Indoxyl can then undergo oxidation to form indigo dye. The compound’s effects in medicinal applications are attributed to its ability to modulate immune responses and inhibit viral replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Biochemical Insights

Indole Modifications :

- The 6-chloro derivative (CAS: 159954-28-6) introduces electronegativity, enhancing substrate specificity for bacterial enzymes over mammalian counterparts .

- IAA-Glc (CAS: 52703-89-6) serves as a conjugated form of the plant hormone auxin (indole-3-acetic acid), enabling regulated hormone release via hydrolysis .

- Sugar Configuration: Ethyl α-D-glucopyranoside (CAS: 34625-23-5) demonstrates the impact of α- vs. β-glycosidic bonds on enzyme activity. α-linked glucosides are less susceptible to hydrolysis by β-specific enzymes .

Detection Mechanisms :

- 4-Methylumbelliferyl-β-D-glucuronide emits fluorescence upon hydrolysis, offering higher sensitivity compared to chromogenic substrates like 3-Indoxyl-glucoside .

Biological Activity

3-Indoxyl-beta-D-glucopyranoside trihydrate, a beta-D-glucopyranoside derivative of indole, is recognized for its significant biological activities, particularly as a substrate in enzymatic assays. This compound plays a crucial role in various biochemical applications, primarily due to its ability to release indoxyl upon hydrolysis by beta-glucosidases. This article explores the detailed biological activity of this compound, including its enzymatic interactions, applications in research, and potential implications in plant and microbial systems.

- Molecular Formula : C₁₄H₂₃N₁O₉

- Molecular Weight : Approximately 329.34 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

Enzymatic Activity

3-Indoxyl-beta-D-glucopyranoside trihydrate is primarily used as a chromogenic substrate for beta-glucosidase. The hydrolysis reaction can be summarized as follows:

This reaction is significant in various biochemical assays where the release of indoxyl can be quantitatively measured, often through colorimetric methods .

Antimicrobial Activity

Indoxyl, the hydrolysis product of 3-Indoxyl-beta-D-glucopyranoside, exhibits notable antimicrobial properties. Various studies have indicated that indoxyl can act against a range of microbial pathogens, suggesting its potential role in plant defense mechanisms.

Applications in Research

- Enzyme Assays : The compound is extensively utilized in enzyme assays to detect beta-glucosidase activity. It serves as a reliable substrate due to the distinct color change associated with indoxyl production.

- Plant Studies : Research has shown that this compound can be used to assess carbohydrate metabolism in plants, providing insights into enzyme specificity and efficiency across different plant species .

- Microbial Interactions : Studies involving microbial systems have highlighted the compound's utility in understanding enzyme interactions and metabolic pathways involving glucosides.

Comparative Analysis with Other Substrates

The following table compares 3-Indoxyl-beta-D-glucopyranoside trihydrate with other common glucosides used in enzyme assays:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Indoxyl-beta-D-glucopyranoside trihydrate | Indole derivative | Releases indoxyl; used for beta-glucosidase detection |

| 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | Indole derivative | Primarily for glucuronidation studies |

| 4-Methylumbelleryl beta-D-glucuronide | Fluorescent substrate | Commonly used for detecting glucuronidase activity |

| 4-Nitrophenyl beta-D-glucopyranoside | Aromatic compound | Widely used as a standard substrate |

Case Studies and Research Findings

- Detection of Enzyme Activities : A study demonstrated the effectiveness of using 3-Indoxyl-beta-D-glucopyranoside trihydrate for detecting beta-glucosidase activity in various plant extracts. The results indicated a strong correlation between enzyme concentration and the intensity of the colorimetric response .

- Microbial Studies : In microbial systems, the hydrolysis of this compound was shown to vary significantly among different bacterial strains, indicating diverse enzymatic capabilities and potential applications in microbiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.